molecular formula C17H35NO B1601380 Heptadecanamide CAS No. 25844-13-7

Heptadecanamide

Cat. No.: B1601380
CAS No.: 25844-13-7
M. Wt: 269.5 g/mol
InChI Key: REEPJBYQLCWOAR-UHFFFAOYSA-N
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Description

Heptadecanamide, also known as N-heptadecanamide, is an organic compound with the molecular formula C17H35NO. It is a long-chain fatty acid amide derived from heptadecanoic acid. This compound is a white, waxy solid at room temperature and is known for its hydrophobic properties. This compound is used in various industrial applications, including as a lubricant, surfactant, and in the production of cosmetics and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanamide can be synthesized through the reaction of heptadecanoic acid with ammonia or an amine under specific conditions. One common method involves the use of heptadecanoyl chloride, which reacts with ammonia to form this compound. The reaction typically occurs in the presence of a solvent such as dichloromethane and requires a catalyst like pyridine to proceed efficiently .

Industrial Production Methods: In industrial settings, this compound is often produced through the hydrogenation of heptadecanoic acid. This process involves the reduction of the acid in the presence of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The resulting amide is then purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: Heptadecanamide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form heptadecanoic acid and other oxidation products.

    Reduction: It can be reduced to form heptadecylamine.

    Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Heptadecanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of heptadecanamide involves its interaction with lipid membranes and proteins. It is believed to modulate the activity of enzymes involved in lipid metabolism and signaling pathways. This compound can also interact with receptors on cell membranes, influencing cellular processes such as inflammation and pain perception .

Comparison with Similar Compounds

Heptadecanamide can be compared with other long-chain fatty acid amides, such as:

This compound is unique due to its specific chain length and saturation, which confer distinct physical properties and reactivity compared to other fatty acid amides.

Properties

IUPAC Name

heptadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H2,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEPJBYQLCWOAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509966
Record name Heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25844-13-7
Record name Heptadecanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25844-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Heptadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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